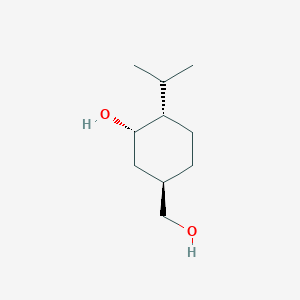
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol, also known as (1R,2S,5R)-menthol, is a natural organic compound that is widely used in the food, pharmaceutical, and cosmetic industries. It is a white crystalline solid that has a characteristic minty odor and taste. The purpose of
Mécanisme D'action
The mechanism of action of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol is not fully understood, but it is believed to act as a transient receptor potential cation channel subfamily M member 8 (TRPM8) agonist. TRPM8 is a cold-sensitive ion channel that is expressed in sensory neurons and is involved in the detection of cold temperatures and the perception of cold sensations.
Effets Biochimiques Et Physiologiques
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, and is therefore used in the treatment of minor aches and pains. It has also been found to have antimicrobial properties, and is therefore used as a preservative in various products. Additionally, it has been found to have a cooling and soothing effect on the skin, and is therefore used in the cosmetic industry as a fragrance and cooling agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol in lab experiments include its availability, low cost, and wide range of applications. However, there are also some limitations to its use, including its potential to cause skin irritation and its limited solubility in water.
Orientations Futures
There are several future directions for the study of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, there is a need for further research on its safety and toxicity, particularly with regards to its use in food and cosmetic products.
Méthodes De Synthèse
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol can be synthesized through several methods, including the hydrogenation of thymol, the isomerization of pulegone, and the epimerization of menthone. The most common method for the synthesis of (1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol is the hydrogenation of thymol, which involves the reduction of the double bond in thymol using hydrogen gas and a catalyst such as palladium or platinum.
Applications De Recherche Scientifique
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol has been extensively studied for its various properties and applications. In the food industry, it is used as a flavoring agent in products such as chewing gum, candy, and ice cream. In the pharmaceutical industry, it is used as a topical analgesic and anti-inflammatory agent for the treatment of minor aches and pains. In the cosmetic industry, it is used as a fragrance and cooling agent in products such as lotions, shampoos, and soaps.
Propriétés
Numéro CAS |
155348-04-2 |
|---|---|
Nom du produit |
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1S,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10+/m1/s1 |
Clé InChI |
SYKFBYLBABZJJQ-UTLUCORTSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H](C[C@@H]1O)CO |
SMILES |
CC(C)C1CCC(CC1O)CO |
SMILES canonique |
CC(C)C1CCC(CC1O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



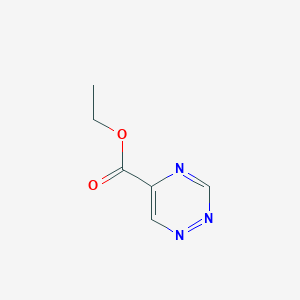
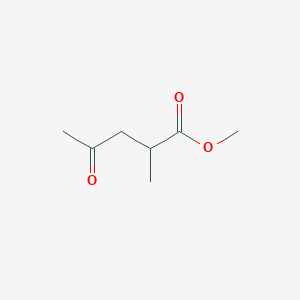
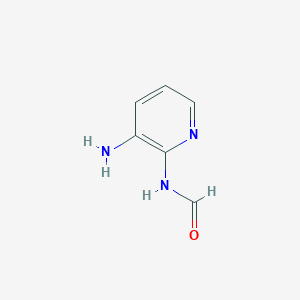
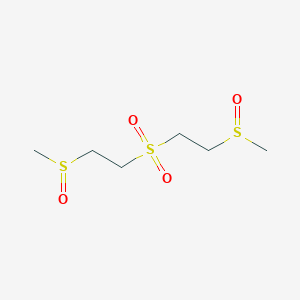
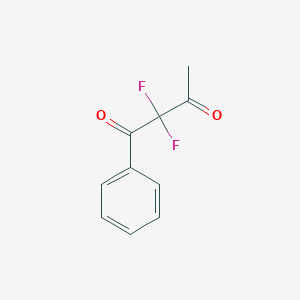
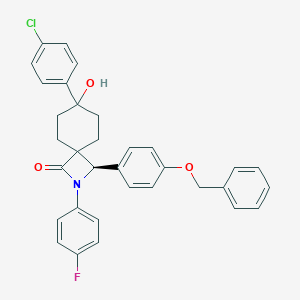
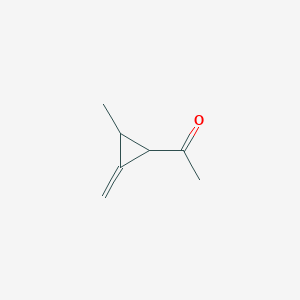
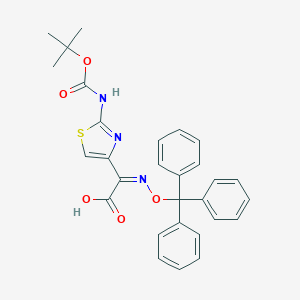
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)
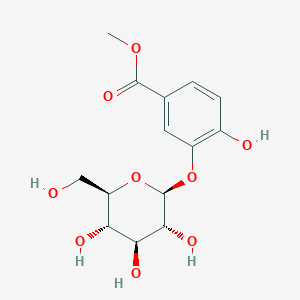
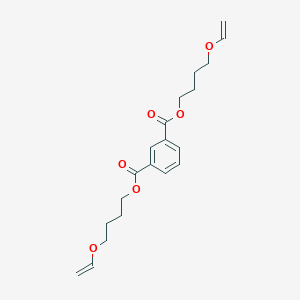
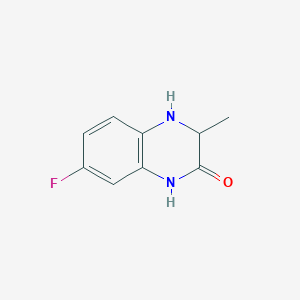
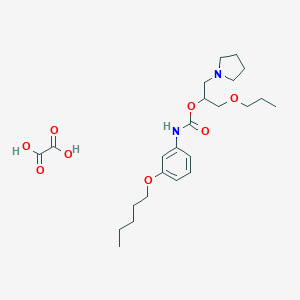
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)